molecular formula C16H14N2O3S B2390252 N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide CAS No. 1286710-40-4

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

Cat. No. B2390252
CAS RN: 1286710-40-4
M. Wt: 314.36
InChI Key: OTFKWSLNTMNEMS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, also known as compound 1, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Antiprotozoal Activities

Research indicates that derivatives of isoxazole, similar in structure to the compound , exhibit significant antiprotozoal activities. For instance, 3,5-bis(4-amidinophenyl)isoxazole and its analogs have been synthesized and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising results in vitro. Some of these compounds displayed higher selectivity and lower cytotoxicity compared to furamidine, highlighting their potential in antiprotozoal therapy (Patrick et al., 2007).

Heterocyclic Chemistry and Synthetic Applications

The compound's structural components, including furan and thiophene rings, are central to diverse synthetic strategies for creating novel heterocyclic compounds. For example, thiophenecarbonitrile N-oxides have been utilized in cycloaddition reactions with dipolarophiles, leading to the formation of isoxazolines and isoxazoles, demonstrating the versatility of these heterocycles in organic synthesis (Iwakura et al., 1968).

Medicinal Chemistry and Drug Design

The incorporation of furan and thiophene moieties into cyclopropanecarboxamide derivatives has been explored for their biological activities, including antimicrobial properties. A study on a thiazole-based heterocyclic amide similar in structure to the target compound revealed significant antimicrobial activity against a range of microorganisms, suggesting its potential for pharmacological applications (Cakmak et al., 2022).

Antitumor and Antimicrobial Potential

Further exploration into the structural analogs of the compound has shown antitumor and antimicrobial potential. For instance, furan and thiophene analogues of tiazofurin, named furanfurin and thiophenfurin, have been synthesized and demonstrated cytotoxicity towards various cancer cell lines and inhibition of inosine monophosphate dehydrogenase, indicating their potential in cancer therapy (Franchetti et al., 1995).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-15(17-10-11-3-1-7-20-11)16(5-6-16)14-9-12(21-18-14)13-4-2-8-22-13/h1-4,7-9H,5-6,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKWSLNTMNEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxamide

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